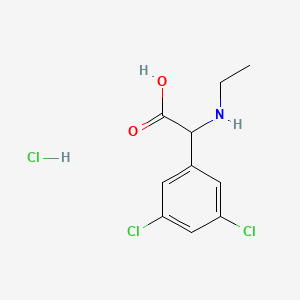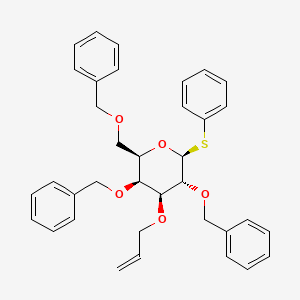
2-(3,5-Dichlorophenyl)-2-(ethylamino)acetic acid hydrochloride
Descripción general
Descripción
This would typically include the compound’s systematic name, any common or trade names, its molecular formula, and its structure.
Synthesis Analysis
This would involve a detailed description of the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable.Chemical Reactions Analysis
This would involve a description of the chemical reactions that the compound undergoes, including the conditions under which these reactions occur and the products that are formed.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Aplicaciones Científicas De Investigación
Improved Synthesis Methods
- Synthesis of Clopidogrel Sulfate : A study highlighted an improved synthesis pathway for Clopidogrel, starting from related chemical structures. This pathway offers advantages like high yield and good quality, indicating the potential for industrial application (Hu Jia-peng, 2012).
Antimicrobial Applications
- Antimicrobial Activities of Quinazolines : New 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones derived from similar chemical structures were synthesized and evaluated for their antimicrobial activities, showing good activity against standard drugs. This suggests potential applications in developing new antimicrobial agents (N. Patel & A. R. Shaikh, 2011).
Metabolic Studies
- In Vivo Metabolism Study : Research on the metabolism of 4-bromo-2,5-dimethoxyphenethylamine in rats identified several metabolites, offering insights into metabolic pathways that could be relevant for related compounds (T. Kanamori et al., 2002).
Molecular Structure and Properties
- Crystal Structure Analysis : The crystal structure and molecular conformation of compounds closely related to the query chemical have been studied, providing insights into their potential applications in material science and pharmaceuticals (R. Butcher et al., 2007).
Polymer and Material Science
- Hyperbranched Aromatic Polyimides : Research into the preparation and properties of hyperbranched aromatic polyimides from related chemical structures highlights their solubility and potential applications in advanced materials (Kazuhiro Yamanaka et al., 2000).
Fluorescent Properties
- Fluorescent Property Evaluation : The synthesis and evaluation of 1,3,5-triaryl-2-pyrazolines, from related chemical precursors, for their fluorescent properties suggest applications in optical materials and sensors (A. Hasan et al., 2011).
Safety And Hazards
This would involve a discussion of any safety concerns or hazards associated with the compound, including its toxicity and any precautions that need to be taken when handling it.
Direcciones Futuras
This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or areas where further study is needed.
Propiedades
IUPAC Name |
2-(3,5-dichlorophenyl)-2-(ethylamino)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO2.ClH/c1-2-13-9(10(14)15)6-3-7(11)5-8(12)4-6;/h3-5,9,13H,2H2,1H3,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRTWXOYRQRZBKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C1=CC(=CC(=C1)Cl)Cl)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Dichlorophenyl)-2-(ethylamino)acetic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7-Oxa-3-azabicyclo[4.2.0]octane](/img/structure/B1459097.png)



![6,6-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B1459105.png)
![2-(Furan-2-yl)-1H-benzo[d]imidazole-6-carbonitrile](/img/structure/B1459106.png)


amine](/img/structure/B1459110.png)


